molecular formula C17H26N2O3S B2849342 1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705062-16-3

1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2849342
CAS No.: 1705062-16-3
M. Wt: 338.47
InChI Key: GYVSOMZIZBQCIT-UHFFFAOYSA-N
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Description

1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a bipiperidine structure, with a methoxy group at the 4-position. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects .

Preparation Methods

The synthesis of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bipiperidine core, which can be achieved through the cyclization of appropriate diamines.

    Sulfonylation: The bipiperidine core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Mechanism of Action

The mechanism of action of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt various biological pathways, resulting in antibacterial, antitumor, and antiviral effects .

Comparison with Similar Compounds

1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-22-16-9-11-18(12-10-16)15-7-13-19(14-8-15)23(20,21)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSOMZIZBQCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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